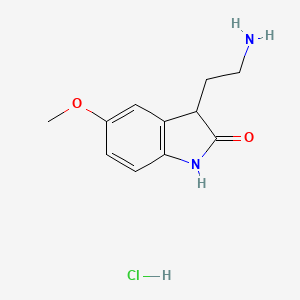

3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride

Descripción

3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride is a synthetic indole derivative characterized by a 5-methoxy-substituted indolin-2-one core linked to a 2-aminoethyl group, with a hydrochloride salt enhancing its solubility. Structurally, it combines features of tryptamine (a serotonin precursor) and indolinone (a lactam derivative of indole).

This compound is listed in supplier catalogs (e.g., CymitQuimica) as a discontinued research chemical, suggesting specialized applications in pharmacological screening or organic synthesis . Its synthesis likely involves indole functionalization, as evidenced by analogous methods for 5-methoxyindole derivatives (e.g., acyl chloride formation and amine coupling) .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10;/h2-3,6,8H,4-5,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOLQYANYFEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride typically involves the reaction of 5-methoxyindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are maintained to achieve consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives. Substitution reactions can lead to a wide range of substituted indoles with different functional groups.

Aplicaciones Científicas De Investigación

3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. It may also interact with enzymes and other proteins, affecting cellular signaling pathways and metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects at the 5-Position

a) 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride

- Structure : Chloro substituent at the 5-position; indolin-2-one core.

- Key Differences : Chlorine’s electron-withdrawing nature reduces electron density on the indole ring compared to methoxy. This may decrease binding affinity to serotonin receptors (e.g., 5-HT receptors) but enhance stability against metabolic oxidation.

b) 3-(2-Aminoethyl)-5-methylindole Hydrochloride

- Structure: Methyl substituent at the 5-position; indole core (non-lactam).

- Key Differences : Methyl is electron-donating, increasing ring electron density. The absence of the indolin-2-one lactam reduces rigidity and hydrogen-bonding capacity. This compound (5-methyltryptamine HCl) may exhibit stronger serotonin-like activity but lower metabolic stability .

c) 5-Bromotryptamine Hydrochloride

- Structure : Bromo substituent at the 5-position; tryptamine backbone.

- However, its lipophilicity may improve blood-brain barrier penetration .

Core Structure Variations

a) Indolin-2-one vs. Indole

- Tryptamine Derivatives (e.g., 5-Methoxytryptamine) : Lack the lactam, increasing conformational flexibility but reducing stability .

b) Thiazolidine-2,4-dione Derivatives

- Example: (5Z)-3-(2-aminoethyl)-5-benzyloxazolidine-2,4-dione Hydrochloride

- Key Differences : The oxazolidine-dione core replaces indolin-2-one, altering electronic properties and introducing additional hydrogen-bonding sites. Such compounds are explored for antidiabetic or antioxidant applications .

Pharmacological and Physicochemical Properties

Actividad Biológica

3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Chemical Formula : C11H14ClN3O

- Molecular Weight : 241.7 g/mol

- CAS Number : 156632-46-1

The biological activity of 3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and engage in electrostatic interactions, which can modulate the activity of these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood and cognition.

Antioxidant Properties

Research indicates that 3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in neuroprotective applications.

Neuroprotective Effects

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It enhances cell viability in models of neurodegeneration, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Study 1: Neuroprotection in Cell Models

A study evaluated the neuroprotective effects of 3-(2-Aminoethyl)-5-methoxyindolin-2-one hydrochloride using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a significant increase in cell viability and a reduction in markers of apoptosis when treated with the compound.

| Treatment | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| Control | 50 | High |

| Compound | 85 | Low |

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results showed that the compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.